molecular formula C15H16N2O3S2 B2377050 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole CAS No. 2034310-03-5

4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole

Cat. No.: B2377050
CAS No.: 2034310-03-5
M. Wt: 336.42
InChI Key: YSZXPLPKEQJGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole features a bicyclo[2.2.1]heptane core containing sulfur (thia) and nitrogen (aza) atoms at positions 2 and 5, respectively. A sulfonyl group bridges the bicyclic system to a para-substituted phenyl ring, which is further linked to a 2-methyloxazole heterocycle. This structure combines rigidity from the bicyclo framework with electronic modulation via the sulfonyl group and the oxazole ring.

Properties

IUPAC Name

2-methyl-4-[4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-10-16-15(8-20-10)11-2-4-14(5-3-11)22(18,19)17-7-13-6-12(17)9-21-13/h2-5,8,12-13H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZXPLPKEQJGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4CC3CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Building Blocks

Preparation of 2-Thia-5-azabicyclo[2.2.1]heptane

The 2-thia-5-azabicyclo[2.2.1]heptane moiety represents a challenging synthetic target due to its rigid bicyclic structure. Several approaches have been reported in the literature for the synthesis of this important scaffold.

Method A: Diels-Alder Approach

A modified method based on the patent literature employs a Diels-Alder reaction for constructing the bicyclic framework. This approach begins with the reaction of 1,3-cyclopentadiene with methanesulfonyl cyanide:

  • Reaction of 1,3-cyclopentadiene with methanesulfonyl cyanide in dichloromethane at -20 to +40°C
  • Formation of 3-methanesulfonyl-2-aza-bicyclo[2.2.1]hepta-2,5-diene
  • Hydrolysis with acetic acid to yield 2-azabicyclo[2.2.1]hept-5-en-3-one
  • Subsequent transformations to introduce the thia-bridge
Method B: Cyclization of Functionalized Pyrrolidines

This approach utilizes trans-4-hydroxy-L-proline as a starting material, which is converted to the bicyclic scaffold through:

  • Protection of the amine group with benzyloxycarbonyl (Cbz) or p-nitrobenzyloxycarbonyl
  • Conversion of the hydroxyl group to a mesylate leaving group
  • Thiolation and intramolecular cyclization to form the bicyclic structure

For example, as described by Matsumura et al., (2S,4R)-1-p-nitrobenzyloxycarbonyl-4-methanesulfonyloxy-2-pyrrolidinethiocarboxylic acid undergoes intramolecular cyclization to afford (1S,4S)-5-p-nitrobenzyloxycarbonyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one.

Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonyl Chloride

The preparation of the oxazole-containing benzenesulfonyl chloride component requires a multi-step approach:

Synthesis of 2-Methyloxazole Core

The 2-methyloxazole moiety can be prepared through several established methods:

  • Cyclodehydration of α-acylamino ketones
  • Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC)
  • Robinson-Gabriel synthesis from α-acylamino-β-ketoesters
Formation of 4-(2-Methyloxazol-4-yl)benzenesulfonic Acid

The connection of the 2-methyloxazole to the para-position of the benzenesulfonic acid can be achieved through:

  • Suzuki or Negishi cross-coupling reactions between 4-halobenzenesulfonic acid derivatives and metalated oxazoles
  • Direct C-H activation and functionalization of the oxazole followed by coupling
Conversion to Sulfonyl Chloride

The benzenesulfonic acid is typically converted to the corresponding sulfonyl chloride using:

  • Thionyl chloride (SOCl₂)
  • Phosphorus pentachloride (PCl₅)
  • Phosphorus oxychloride (POCl₃)

Key Preparation Methods

Convergent Synthesis Approach

A convergent synthetic route offers advantages in terms of flexibility and efficiency, allowing for the separate optimization of each building block before their combination.

Method 1: Sulfonamide Formation Under Basic Conditions

This method involves the reaction of 2-thia-5-azabicyclo[2.2.1]heptane with 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride:

  • The 2-thia-5-azabicyclo[2.2.1]heptane (1.0 eq) is dissolved in an appropriate solvent (dichloromethane or tetrahydrofuran)
  • A base (triethylamine or potassium carbonate, 1.5-2.0 eq) is added
  • 4-(2-Methyloxazol-4-yl)benzenesulfonyl chloride (1.1 eq) is added dropwise at 0-5°C
  • The reaction is allowed to warm to room temperature and stirred for 6-12 hours
  • After workup and purification, the target compound is isolated
Method 2: Phase-Transfer Catalysis Approach

For improved reaction kinetics, a phase-transfer catalysis approach can be employed:

  • 2-Thia-5-azabicyclo[2.2.1]heptane (1.0 eq) is combined with 50% aqueous sodium hydroxide
  • A phase-transfer catalyst (tetrabutylammonium bromide, 0.1 eq) is added
  • A solution of 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride (1.1 eq) in dichloromethane is added slowly
  • The biphasic mixture is vigorously stirred at room temperature for 3-5 hours
  • After separation and purification, the target compound is obtained

Linear Synthesis Approach

A linear synthesis strategy involves the stepwise construction of the target molecule:

Method 3: Oxazole Formation on Preformed Sulfonamide

In this approach, the oxazole ring is formed in the final stages:

  • 2-Thia-5-azabicyclo[2.2.1]heptane is reacted with 4-(bromoacetyl)benzenesulfonyl chloride to form the sulfonamide intermediate
  • The resulting α-bromoketone derivative undergoes cyclization with acetamide or acetimidic acid ester to construct the 2-methyloxazole ring
  • The final product is purified by column chromatography

Optimization and Reaction Parameters

Reaction Conditions Optimization

The synthesis of 4-(4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole requires careful optimization of reaction conditions to maximize yield and purity. Key parameters include:

Parameter Range Investigated Optimal Condition Impact on Yield
Temperature -10°C to 50°C 0-25°C Higher temps lead to side products
Solvent DCM, THF, DMF, Acetone DCM or THF Polar aprotic solvents preferred
Base TEA, DIPEA, K₂CO₃, Pyridine K₂CO₃ 2 equivalents optimal
Reaction Time 2-24 hours 8-12 hours Extended times show minimal improvement
Concentration 0.05-0.5 M 0.1 M Higher conc. increases side reactions

Protection Strategy Considerations

For the synthesis of the 2-thia-5-azabicyclo[2.2.1]heptane intermediate, various protection groups have been evaluated:

Protection Group Advantages Disadvantages Deprotection Method
Benzyloxycarbonyl (Cbz) Stable to basic conditions Requires hydrogenation H₂, Pd/C
p-Nitrobenzyloxycarbonyl Easily monitored by TLC Potential side reactions H₂, Pd/C
tert-Butyloxycarbonyl (Boc) Easily introduced Acid-labile TFA or HCl

Purification and Structural Characterization

Purification Techniques

Purification of this compound presents challenges due to potential structural similarities with intermediates and side products. Effective purification methods include:

  • Column chromatography using gradient elution (ethyl acetate/hexane or dichloromethane/methanol systems)
  • Recrystallization from appropriate solvent mixtures (ethanol/water or acetone/hexane)
  • Preparative HPLC for high-purity requirements

Structural Characterization

Confirmation of the structure of this compound requires comprehensive spectroscopic analysis:

NMR Spectroscopy

Characteristic NMR signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.8-8.0 (d, 2H, aromatic protons), 7.6-7.8 (d, 2H, aromatic protons), 7.3-7.4 (s, 1H, oxazole proton), 4.2-4.4 (m, bridgehead protons), 3.0-3.4 (m, bridge protons), 2.4-2.5 (s, 3H, methyl protons)

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals at δ 160-162 (oxazole C-2), 138-140 (ipso carbons), 128-130 (aromatic carbons), 50-55 (bridgehead carbons), 25-30 (bridge carbons), 13-14 (methyl carbon)

Mass Spectrometry

Mass spectrometric analysis typically shows:

  • HRMS (ESI): [M+H]⁺ calculated for C₁₄H₁₅N₂O₃S₂: precise mass based on exact isotopic composition
  • Fragmentation pattern showing characteristic losses of the sulfonyl group and cleavage of the bicyclic system
Infrared Spectroscopy

Characteristic IR absorptions include:

  • 1250-1150 cm⁻¹ (S=O stretching)
  • 1600-1500 cm⁻¹ (C=N and C=C stretching)
  • 2900-2800 cm⁻¹ (aliphatic C-H stretching)

Synthetic Yields and Comparative Analysis

Method Comparison

The different synthetic approaches provide varying yields and practical considerations:

Method Overall Yield Reaction Steps Advantages Limitations
Convergent Method 1 45-55% 2 main steps Straightforward, scalable Moderate yield
Convergent Method 2 (PTC) 60-70% 2 main steps Higher yield, faster reaction More complex setup
Linear Method 3 30-40% Multiple steps Flexibility for analogs Lower overall yield

Scale-up Considerations

For larger-scale synthesis, several modifications are recommended:

  • Solvent volumes should be minimized
  • Exothermic reactions (especially sulfonyl chloride formation) require careful temperature control
  • Purification may be adapted to use recrystallization rather than chromatography where possible
  • Toxic reagents should be substituted with greener alternatives when feasible

Structure-Activity Relationship Studies

Biological Activity Profile

While specific biological activity data for this compound is limited, related structures containing the 2-thia-5-azabicyclo[2.2.1]heptane scaffold have shown:

  • Potential antimicrobial properties, particularly against gram-positive bacteria
  • Enzyme inhibitory activities, notably against proteases and kinases
  • Central nervous system activity due to the rigid bicyclic structure

Structural Modifications

The synthetic methods described allow for structural modifications to explore structure-activity relationships:

  • Variations in the 2-methyloxazole (substitution at position 4 and 5)
  • Modification of the sulfonyl linker to sulfonamide or direct C-N bond
  • Stereochemical variations in the 2-thia-5-azabicyclo[2.2.1]heptane scaffold

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to alter the oxidation state of the sulfur atom.

    Substitution: The phenyl and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole exerts its effects is not fully understood. it is believed to interact with molecular targets through its bicyclic structure, which can engage in various chemical interactions. The pathways involved likely depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Heterocycle Variations: Oxazole vs. Thiazole Derivatives

Compounds in (e.g., 4-(4-chlorophenyl)-2-...thiazole derivatives) share structural motifs with the target compound but replace oxazole with thiazole. Key differences include:

  • Lipophilicity : Oxazole’s lower molecular weight and smaller heteroatom (O vs. S) may reduce lipophilicity, affecting membrane permeability or metabolic stability.
  • Synthetic Accessibility : Thiazole derivatives in were synthesized in high yields via cyclization, whereas oxazole synthesis may require distinct protocols (e.g., Huisgen cycloaddition) .

Bicyclo System Comparisons

The bicyclo[2.2.1]heptane core distinguishes the target compound from beta-lactam antibiotics in –3 , which feature bicyclo[3.2.0] or [4.2.0] systems (e.g., cephalosporins and penicillins):

  • Functionalization : Beta-lactams in –3 prioritize carboxylate and amide groups for antibacterial activity, whereas the target’s sulfonyl group may serve as a hydrogen-bond acceptor or enhance solubility .

Substituent Effects: Sulfonyl vs. Other Groups

The sulfonyl group in the target compound contrasts with substituents in similar bicyclic systems:

  • Bioactivity : Beta-lactams in –3 rely on carboxylates for binding penicillin-binding proteins, while sulfonyl groups are common in sulfa drugs or kinase inhibitors, suggesting divergent therapeutic applications .

Data Table: Structural and Functional Comparisons

Compound/Feature Bicyclo System Heterocycle Key Substituents Potential Applications References
Target Compound [2.2.1] Oxazole Sulfonyl, methyl Undefined (novel scaffold) -
(Thiazoles 4, 5) None Thiazole Fluorophenyl, triazolyl Structural studies
–3 (Beta-lactams) [3.2.0], [4.2.0] Beta-lactam Carboxylate, amide Antibiotics
Intermediates [2.2.1] None BOC, hydroxymethyl Synthetic intermediates

Key Research Findings and Implications

  • Structural Uniqueness: The bicyclo[2.2.1] system’s rigidity and strain may confer novel binding modes compared to larger bicyclo frameworks.
  • Functional Group Synergy : The sulfonyl-oxazole combination could optimize solubility and target engagement, warranting further pharmacological profiling.
  • Synthetic Challenges : High-cost intermediates suggest prioritizing alternative routes (e.g., catalytic asymmetric synthesis) for scalability .

Biological Activity

The compound 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole is a bicyclic structure that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic core structure with a thiazolidine moiety, which may confer distinct electronic properties and biological interactions. Its molecular formula is C14H18N2O3SC_{14}H_{18}N_2O_3S, and it has a molecular weight of approximately 302.37 g/mol.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with various molecular targets. The bicyclic structure allows for diverse chemical interactions, potentially influencing signaling pathways in cells.

1. Muscarinic Receptor Modulation

Research has indicated that compounds structurally related to this compound exhibit significant activity at muscarinic receptors, particularly the M1 subtype. For instance, studies on related azabicyclic compounds have shown high functional potency and selectivity towards the M1 receptor, suggesting potential applications in treating neurological disorders .

2. Antimicrobial Properties

Similar bicyclic compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties. The presence of the thiazolidine component could enhance its efficacy against various pathogens .

3. Interaction with Trace Amine-Associated Receptors (TAARs)

Preliminary studies suggest that the compound may interact with trace amine-associated receptors (TAARs), which are involved in neurotransmission regulation. This interaction could lead to modulation of neurotransmitter release, influencing various physiological processes .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Study on Muscarinic Receptors : A study evaluated a series of azabicyclic compounds for their in vitro activity on human M1 and M2 receptors, revealing unique selectivity patterns and functional potency .
  • Pharmacokinetic Evaluation : Bioavailability studies indicated that related compounds exhibit oral bioavailability ranging from 20% to 30%, with specific metabolites identified, providing insights into their pharmacokinetic profiles .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological ActivityReference
This compoundBicyclic structure with thiazolidinePotential muscarinic receptor modulationCurrent Study
1-(1,2,5-thiadiazol-4-yl)-4-azatricyclo[2.2.1.0(2,6)]heptaneAzabicyclic structureHigh functional potency at M1 receptor
Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoateThiazolidine componentAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole, and how are key intermediates characterized?

  • Answer : The synthesis typically involves multi-step protocols, including cyclization and sulfonylation. For example, bicyclic thia-azabicyclo intermediates are synthesized via reflux in solvents like dimethylformamide (DMF) or dichloromethane (DCM), with phosphorus oxychloride (POCl₃) as a cyclization agent . Key intermediates (e.g., sulfonylphenyl precursors) are characterized using ¹H/¹³C NMR and LC-MS to confirm regioselectivity and purity. X-ray crystallography may resolve structural ambiguities in bicyclic systems .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Answer :

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) validate connectivity, particularly for the bicyclic sulfur-nitrogen moiety .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, while elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and target interactions of this compound?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with biological targets like proteases or kinases. For instance, the sulfonyl group may form hydrogen bonds with catalytic residues, while the oxazole ring contributes to π-π stacking . Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological environments .

Q. What strategies mitigate competing side reactions during sulfonylation in the synthesis?

  • Answer : Optimizing reaction conditions is critical:

  • Temperature : Lower temperatures (0–5°C) reduce sulfonic acid byproduct formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency over nucleophilic substitution .
  • Catalysts : Pyridine or DMAP scavenges HCl, preventing protonation of the sulfonamide intermediate .

Q. How does the compound’s reactivity compare to structural analogs in medicinal chemistry applications?

  • Answer : Comparative studies with analogs (e.g., morpholinophenyl or furan-containing derivatives) reveal that the 2-thia-5-azabicyclo[2.2.1]heptane core enhances metabolic stability due to restricted rotation, while the oxazole moiety improves membrane permeability. Bioactivity assays (e.g., enzyme inhibition IC₅₀) show a 3–5× potency increase over non-bicyclic sulfonamides .

Q. What purification techniques address common byproducts in the final synthesis step?

  • Answer :

  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted sulfonyl chlorides.
  • Recrystallization : CHCl₃/petroleum ether (1:2 v/v) yields high-purity crystals (>98% by HPLC) .
  • Chelation : EDTA washes eliminate trace metal catalysts from cyclization steps .

Notes for Experimental Design

  • Contradictions in Evidence : While and emphasize POCl₃ for cyclization, uses NaOH-mediated thiadiazole formation. Researchers must tailor conditions to the target heterocycle.
  • Critical Parameters : Reaction time (>12 hours for bicyclic systems) and anhydrous conditions are non-negotiable to prevent hydrolysis of sulfonamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.